Home > Products > Screening Compounds P94034 > N-((4-(4-bromophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide
N-((4-(4-bromophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide - 393872-76-9

N-((4-(4-bromophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide

Catalog Number: EVT-3098045
CAS Number: 393872-76-9
Molecular Formula: C27H23BrN6O4S
Molecular Weight: 607.48
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide

  • Compound Description: This compound serves as a key intermediate in the synthesis of various chemical series, including Schiff's bases, formic acid hydrazides, acetic acid hydrazides, and thiosemicarbazides [].

4-phenyl-1-(7-hydroxy-2-oxo-2H-chromen-4-acetyl)thiosemicarbazide

  • Compound Description: This compound is synthesized from (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide and further cyclized to form more complex heterocyclic structures [].

N-(4-fluorophenyl)-2-(5-((2-(4-methoxy-2,5-dimethylphenyl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)acetamide (Hit-1)

  • Compound Description: Identified through virtual screening as a potential FGFR-1 inhibitor, this compound demonstrates favorable LibDock and binding affinity scores [].

4-(4-((2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)ethyl)carbamoyl)pyridin-2-yl)-1-methylpiperazin-1-ium (Hit-4)

  • Compound Description: Also identified through virtual screening as a potential FGFR-1 inhibitor, Hit-4 displays even better LibDock scores compared to the reference compound, infigratinib [].

    SB-277,011A (2-(2-((1r,4r)-4-(2-oxo-2-(quinolin-4-yl)ethyl)cyclohexyl)ethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile)

      R-VK4-40 ((R)-N-(4-(4-(2-chloro-3-ethylphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide)

      • Compound Description: This compound is a novel, highly selective D3R antagonist demonstrating promising results in preclinical models for treating opioid use disorder without the adverse cardiovascular effects seen with GSK598,809 and SB-277,011A [].

      R-VK4-116 ((R)-N-(4-(4-(3-chloro-5-ethyl-2-methoxyphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide)

      • Compound Description: Another novel, highly selective D3R antagonist, R-VK4-116, shows promise in preclinical models for treating opioid and cocaine use disorders without the undesirable cardiovascular effects associated with earlier D3R antagonists [].

      L-741,626 (1-((1H-indol-3-yl)methyl)-4-(4-chlorophenyl)piperidin-4-ol)

      • Compound Description: Classified as a dopamine D2 receptor-selective antagonist, L-741,626 serves as a pharmacological tool for understanding the distinct roles of dopamine receptor subtypes []. It has been observed to increase both blood pressure and heart rate.

      Properties

      CAS Number

      393872-76-9

      Product Name

      N-((4-(4-bromophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide

      IUPAC Name

      N-[[4-(4-bromophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide

      Molecular Formula

      C27H23BrN6O4S

      Molecular Weight

      607.48

      InChI

      InChI=1S/C27H23BrN6O4S/c1-17-21(6-4-8-22(17)34(37)38)26(36)29-15-24-30-31-27(33(24)20-11-9-19(28)10-12-20)39-16-25(35)32-14-13-18-5-2-3-7-23(18)32/h2-12H,13-16H2,1H3,(H,29,36)

      InChI Key

      PUQADVSJEWJRPV-UHFFFAOYSA-N

      SMILES

      CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)Br)SCC(=O)N4CCC5=CC=CC=C54

      Solubility

      not available

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.